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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-furoate (CAS: 611-13-2) is an aromatic ester derived from 2-furoic acid, a compound

readily accessible from biomass-derived furfural.[1] This colorless to pale yellow liquid

possesses a characteristic sweet, fruity, and somewhat earthy aroma, leading to its use in the

flavor and fragrance industries.[2][3] For researchers and professionals in drug development,

methyl 2-furoate serves as a versatile building block in the synthesis of more complex

heterocyclic scaffolds and bioactive molecules.[1] Its metabolic fate, likely involving hydrolysis

to 2-furoic acid, and the known biological activities of furan derivatives, warrant a thorough

understanding of its fundamental physicochemical properties.[4] This guide provides a

comprehensive overview of these properties, detailed experimental protocols for their

determination, and insights into its synthesis and potential biological relevance.

Physicochemical Properties
The key physicochemical properties of methyl 2-furoate are summarized in the tables below,

providing a consolidated reference for laboratory applications.
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Property Value Reference(s)

IUPAC Name methyl furan-2-carboxylate [5]

Synonyms
Methyl pyromucate, Methyl 2-

furancarboxylate
[5]

CAS Number 611-13-2 [5]

Molecular Formula C₆H₆O₃ [5]

Molecular Weight 126.11 g/mol [5]

Appearance Colorless to pale yellow liquid [1]

Odor Sweet, fruity, earthy [2][3]

Physical and Chemical Constants
Property Value Conditions Reference(s)

Boiling Point 181-182 °C 760 mmHg [2]

Melting Point
Not well-defined

(liquid at room temp.)
-

Density 1.179 g/mL 25 °C [6]

Refractive Index (n_D) 1.487 20 °C [6]

Flash Point 73 °C Closed cup [7]

logP (Octanol/Water) 1.00 - [2]

Water Solubility Slightly soluble - [1]

Solubility in Organic

Solvents

Soluble in ethanol and

oils
- [2]

Spectroscopic Data
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Technique Solvent
Key Peaks/Shifts
(ppm or cm⁻¹)

Reference(s)

¹H NMR CDCl₃

δ 7.60 (dd, 1H), 7.19

(dd, 1H), 6.52 (dd,

1H), 3.90 (s, 3H)

[5]

¹³C NMR CDCl₃
δ 159.1, 146.4, 144.7,

117.9, 111.9, 51.8
[5]

Infrared (IR) Neat

~1720 cm⁻¹ (C=O

stretch), ~1290,

~1120 cm⁻¹ (C-O

stretch)

[8]

Mass Spectrometry

(EI)
-

m/z 126 (M+), 95, 67,

39
[9]

Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of

the key physicochemical properties of methyl 2-furoate.

Synthesis: Fischer-Speier Esterification
This protocol describes the synthesis of methyl 2-furoate from 2-furoic acid and methanol, a

classic example of Fischer-Speier esterification.[1][2]

Materials:

2-Furoic Acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

Saturated Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl acetate

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation

apparatus, standard glassware.

Procedure:

In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., 5-10 molar

equivalents).

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the

moles of 2-furoic acid) to the solution while stirring.

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle

for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).[1]

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to

neutralize the acid catalyst), and finally with brine.[1]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-furoate.

Purify the crude product by distillation under reduced pressure to yield pure methyl 2-
furoate.[10]
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Reaction Setup Work-up Purification

2-Furoic Acid + Methanol Conc. H₂SO₄ Heat to Reflux (2-4h) Remove Excess Methanol Dissolve in Ethyl Acetate Wash with H₂O, NaHCO₃, Brine Dry with MgSO₄/Na₂SO₄ Evaporate Solvent Vacuum Distillation Pure Methyl 2-Furoate

Click to download full resolution via product page

Fischer-Speier Esterification Workflow

Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small quantity of liquid.[4]

[11]

Materials:

Methyl 2-furoate

Thiele tube filled with mineral oil

Thermometer

Small test tube (e.g., Durham tube)

Capillary tube (sealed at one end)

Rubber band or wire for attachment

Bunsen burner or micro-burner

Procedure:

Fill the small test tube to about half-full with methyl 2-furoate.[4]

Place the capillary tube, sealed end up, into the test tube containing the sample.[4]

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level

with the thermometer bulb.
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Suspend the thermometer and sample assembly in the Thiele tube, making sure the rubber

band is above the oil level.[11]

Gently heat the side arm of the Thiele tube with a small flame.[11]

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from

the open end of the capillary tube.

Once a continuous and rapid stream of bubbles is observed, remove the heat source.

The boiling point is the temperature at which the bubbling stops and the liquid just begins to

be drawn back into the capillary tube.[4]

Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.[10]

Materials:

Methyl 2-furoate

Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)

Analytical balance (accurate to ±0.0001 g)

Distilled water

Acetone (for cleaning)

Thermometer

Procedure:

Thoroughly clean and dry the pycnometer and its stopper.

Weigh the empty, dry pycnometer and record the mass (m₁).

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit

through the capillary. Ensure there are no air bubbles.
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Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath and

then dry the outside completely.

Weigh the pycnometer filled with water and record the mass (m₂).

Empty and thoroughly dry the pycnometer.

Fill the dry pycnometer with methyl 2-furoate, following the same procedure as with water.

Weigh the pycnometer filled with methyl 2-furoate at the same temperature and record the

mass (m₃).

The density of methyl 2-furoate is calculated using the formula: Density = [(m₃ - m₁) / (m₂ -

m₁)] * Density of water at the measurement temperature.

Determination of Solubility
This protocol outlines a semi-quantitative method to assess the solubility of methyl 2-furoate
in various solvents.

Materials:

Methyl 2-furoate

Solvents: Water, Ethanol, Methanol, Diethyl ether, Toluene

Small test tubes

Graduated pipettes or micropipettes

Vortex mixer

Procedure:

Add a known volume (e.g., 0.1 mL) of methyl 2-furoate to a test tube.

Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.
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Vortex the mixture for 30 seconds and observe for complete dissolution (a single clear

phase).

If the ester dissolves, continue adding the solvent in measured increments (e.g., 0.1 mL)

until a total of 1.0 mL has been added, observing for any phase separation after each

addition.

If the ester does not dissolve initially, continue adding the solvent in increments up to a total

of 3 mL, vortexing after each addition.

Record the solubility as:

Soluble: Forms a clear, single phase.

Slightly soluble: Partially dissolves, may form a cloudy solution or require a larger volume

of solvent.

Insoluble: Does not visibly dissolve, forms two distinct layers.

Spectroscopic Analysis Protocols
Sample Preparation:

Dissolve 5-10 mg of methyl 2-furoate in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) in a small vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 8-16

Relaxation Delay: 1.0 s

Spectral Width: ~12 ppm
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¹³C NMR Acquisition Parameters (typical for a 100 MHz spectrometer):

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2.0 s

Spectral Width: ~220 ppm

For a neat liquid sample like methyl 2-furoate, the Attenuated Total Reflectance (ATR) or neat

liquid on salt plates method can be used.[11]

Procedure (Neat Liquid on Salt Plates):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of methyl 2-furoate onto the center of one salt plate.[11]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[11]

Place the "sandwich" of salt plates into the spectrometer's sample holder.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Direct infusion Electrospray Ionization (ESI) is a suitable method for obtaining the mass

spectrum of methyl 2-furoate.

Sample Preparation:

Prepare a stock solution of methyl 2-furoate in methanol or acetonitrile at a concentration of

approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Procedure (Direct Infusion ESI-MS):
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Infuse the diluted sample solution directly into the ESI source of the mass spectrometer at a

low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z

127.04 should be observed.

Sample Preparation

Instrumental Analysis

Data Output

Methyl 2-Furoate Sample

Dissolve in CDCl₃ + TMS Dilute in Methanol/Acetonitrile Neat Liquid

NMR Spectrometer Mass Spectrometer (ESI) FT-IR Spectrometer

¹H & ¹³C NMR Spectra IR SpectrumMass Spectrum

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis

Biological Relevance for Drug Development
While methyl 2-furoate itself is primarily used as a synthetic intermediate and flavoring agent,

its structural motif and metabolic products are of interest in drug development.

Metabolism to 2-Furoic Acid
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It is anticipated that methyl 2-furoate undergoes hydrolysis in vivo, catalyzed by esterase

enzymes, to yield methanol and 2-furoic acid. 2-Furoic acid is the primary metabolite and is

known to be further metabolized in biological systems. For instance, the bacterium

Pseudomonas putida can degrade 2-furoic acid, with the metabolic pathway involving the

formation of 2-furoyl-CoA.[4]

Potential as a Histone Deacetylase (HDAC) Inhibitor
Precursor
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic

regulation of gene expression and are significant targets in cancer therapy.[10][11] Certain

short-chain fatty acids and phenolic acid derivatives have been identified as HDAC inhibitors.

[11] Given that methyl 2-furoate is hydrolyzed to 2-furoic acid, a carboxylic acid with structural

similarities to some known HDAC inhibitors, it presents a potential prodrug scaffold. The in-situ

generation of 2-furoic acid could lead to localized HDAC inhibition, a desirable characteristic for

targeted drug action.

In Vivo Metabolism
Potential Downstream Effect

Methyl 2-Furoate Esterase-catalyzed
Hydrolysis 2-Furoic Acid Inhibition Histone Deacetylase (HDAC) Altered Gene Expression

(e.g., Cell Cycle Arrest, Apoptosis)
 deacetylation 

Click to download full resolution via product page

Potential Metabolic and Signaling Pathway

Safety and Handling
Methyl 2-furoate is classified as a combustible liquid and is harmful if swallowed or in contact

with skin. It can cause skin and serious eye irritation.[7] Standard laboratory safety precautions

should be followed, including the use of personal protective equipment (gloves, safety glasses,

and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.
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Conclusion
This technical guide provides a detailed compilation of the physicochemical properties of

methyl 2-furoate, along with comprehensive experimental protocols for their determination.

The data and methodologies presented herein are intended to serve as a valuable resource for

researchers, scientists, and drug development professionals utilizing this compound in their

work. The potential for methyl 2-furoate to act as a prodrug for compounds targeting enzymes

such as histone deacetylases highlights the importance of understanding its fundamental

chemical and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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